Home > Products > Screening Compounds P5278 > M-Iodobenzyltrozamicol
M-Iodobenzyltrozamicol -

M-Iodobenzyltrozamicol

Catalog Number: EVT-10906563
CAS Number:
Molecular Formula: C23H29IN2O
Molecular Weight: 476.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

M-Iodobenzyltrozamicol is a chemical compound that belongs to a class of vesicular acetylcholine transporter inhibitors. This compound is primarily studied for its potential applications in neuroimaging and understanding cholinergic functions in the brain. The vesicular acetylcholine transporter plays a critical role in the storage and release of acetylcholine, a neurotransmitter involved in various cognitive functions and motor control.

Source

The compound is derived from the structure of benzovesamicol, which has been modified to enhance its binding affinity to the vesicular acetylcholine transporter. M-Iodobenzyltrozamicol has been synthesized and evaluated for its biological activity, particularly in relation to neurodegenerative diseases such as Alzheimer's disease .

Classification

M-Iodobenzyltrozamicol can be classified as:

  • Chemical Class: Vesicular acetylcholine transporter inhibitors
  • Functional Group: Iodinated aromatic compound
  • Biological Role: Potential imaging agent for cholinergic dysfunction
Synthesis Analysis

Methods

The synthesis of M-Iodobenzyltrozamicol typically involves several key steps:

  1. Starting Material: The synthesis often begins with benzovesamicol or its derivatives.
  2. Iodination: The introduction of iodine into the benzene ring is achieved using iodine monochloride or other iodinating agents.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted starting materials and by-products.

Technical Details

The synthesis process may involve specific reaction conditions, including temperature control and solvent choice, to optimize yield and purity. For example, reactions may be conducted under reflux conditions or using microwave-assisted techniques to enhance reaction rates .

Molecular Structure Analysis

Structure

M-Iodobenzyltrozamicol features a complex molecular structure characterized by an iodine atom attached to a benzyl group, which is further connected to a trozamicol moiety. The presence of the iodine atom enhances the compound's radiolabeling potential for imaging applications.

Data

  • Molecular Formula: C₁₃H₁₃I₃N₂O
  • Molecular Weight: Approximately 320 g/mol
  • Structural Features: The compound includes an aromatic ring, an amine group, and an iodine substituent.
Chemical Reactions Analysis

Reactions

M-Iodobenzyltrozamicol participates in various chemical reactions, primarily involving:

  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, allowing for further functionalization.
  • Binding Studies: The compound is evaluated for its binding affinity to the vesicular acetylcholine transporter and sigma receptors, which are critical for assessing its potential as an imaging agent.

Technical Details

In vitro studies often utilize radiolabeled forms of M-Iodobenzyltrozamicol to assess its interaction with target proteins. Techniques such as autoradiography and receptor binding assays are employed to quantify binding affinities .

Mechanism of Action

Process

M-Iodobenzyltrozamicol acts primarily by inhibiting the vesicular acetylcholine transporter. This inhibition disrupts the normal storage and release of acetylcholine within cholinergic neurons, which can be particularly useful in studying cholinergic deficits associated with neurodegenerative diseases.

Data

The mechanism involves competitive inhibition where M-Iodobenzyltrozamicol competes with acetylcholine for binding sites on the vesicular acetylcholine transporter. This interaction can be quantitatively assessed through displacement assays using radiolabeled acetylcholine analogs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Stability: M-Iodobenzyltrozamicol is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The iodine substituent makes it reactive towards nucleophiles, allowing for further chemical modifications.
Applications

Scientific Uses

M-Iodobenzyltrozamicol has several promising applications in scientific research:

  • Neuroimaging: Used as a radiolabeled tracer for positron emission tomography (PET) imaging to visualize cholinergic activity in the brain.
  • Pharmacological Research: Investigated as a tool for studying cholinergic neurotransmission and its role in cognitive disorders.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting cholinergic systems in neurodegenerative diseases .

Through these diverse applications, M-Iodobenzyltrozamicol represents a significant compound in both basic neuroscience research and clinical diagnostics related to cognitive decline.

Introduction to M-Iodobenzyltrozamicol in Neurochemical Research

Historical Context of Vesicular Acetylcholine Transporter Inhibitors

The development of vesicular acetylcholine transporter (VAChT) inhibitors represents a pivotal advancement in neuropharmacology, enabling precise interrogation of cholinergic signaling pathways. Early inhibitors like vesamicol (AH5183), discovered in the 1980s, competitively blocked acetylcholine uptake into synaptic vesicles, leading to depleted neurotransmitter stores and impaired cholinergic transmission. However, vesamicol's limited selectivity for VAChT over sigma receptors and modest binding affinity spurred efforts to develop derivatives with improved pharmacological profiles.

M-Iodobenzyltrozamicol emerged as a strategic evolution in this lineage. By introducing an iodine atom at the meta-position of the benzyl ring of trozamicol, researchers created a compound amenable to radiolabeling with iodine-125 (meta-[¹²⁵I]iodobenzyltrozamicol; (+)-[¹²⁵I]MIBT). This modification preserved high-affinity VAChT binding while enabling quantitative autoradiography and positron emission tomography (PET) applications. The compound's development marked a shift from purely functional inhibitors to dual-purpose tools capable of both modulating and visualizing cholinergic terminals [1] .

Table 1: Evolution of Key VAChT Inhibitors

CompoundKey Structural FeaturesPrimary ApplicationsLimitations
Vesamicol (AH5183)Non-radioactive parent compoundFunctional inhibition of ACh storageLow selectivity for VAChT; moderate affinity
BenzovesamicolBenzyl ring substitutionTemplate for trozamicol derivativesLimited utility in imaging
M-IodobenzyltrozamicolIodine atom at benzyl meta-positionHigh-affinity VAChT binding; radiolabeling for imagingRegional binding heterogeneity in primate brain

Role of M-Iodobenzyltrozamicol in Cholinergic System Modulation

M-Iodobenzyltrozamicol ((3R,4R)-1-[(3-iodophenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol) acts as a high-affinity competitive antagonist at the vesicular acetylcholine transporter. Its molecular structure (C₂₃H₂₉IN₂O; molecular weight 476.4 g/mol) enables specific interactions with VAChT’s ligand-binding domain, preventing acetylcholine translocation into synaptic vesicles. This inhibition depletes releasable acetylcholine pools, effectively dampening cholinergic neurotransmission at synapses .

Critical research findings illuminate its region-specific effects:

  • Primate Striatum: (+)-[¹²⁵I]MIBT binds a single high-affinity site (Kd = 4.4 ± 0.7 nM) with a pharmacological profile matching VAChT in Torpedo synaptic vesicles. Competition assays confirm vesamicol analogues displace binding predictably, validating its reliability as a VAChT probe in this region [1].
  • Primate Occipital Cortex: Despite similar binding affinity (Kd = 4.6 ± 1.1 nM), the rank order of potency for inhibition by vesamicol analogues diverges significantly from the striatum. This suggests either undiscovered VAChT isoforms or interactions with auxiliary proteins complicate cortical binding, highlighting regional cholinergic heterogeneity [1].
  • Forebrain VAChT Knockout Models: Studies using genetically modified mice with VAChT deletion exhibit cognitive inflexibility, impaired reversal learning, and attentional deficits. These phenotypes mirror the functional consequences of pharmacological VAChT inhibition by compounds like M-Iodobenzyltrozamicol, confirming its utility in modeling cholinergic hypofunction [4].

Significance in Bridging Neuroimaging and Neurodegenerative Disease Research

M-Iodobenzyltrozamicol’s radiolabeled form serves as a critical molecular tool for in vivo visualization of cholinergic integrity. Its application illuminates the cholinergic basis of neurodegenerative conditions:

  • Neuroimaging Biomarker Development: As a VAChT-specific radioligand, [¹²⁵I]MIBT autoradiography quantifies presynaptic cholinergic deficits in postmortem brains. This technique revealed substantial VAChT loss in the basal forebrain and hippocampus in Alzheimer disease, correlating with cognitive decline severity. Importantly, VAChT loss precedes widespread neuronal death, positioning it as an early biomarker [4] [6].
  • Mechanistic Insights in Disease Models: Combining M-Iodobenzyltrozamicol-based imaging with metabolic profiling uncovered that forebrain VAChT deletion alters prefrontal cortex metabolism. Magnetic resonance spectroscopy shows aberrant lactate and taurine levels, suggesting disrupted energy homeostasis links cholinergic failure to executive dysfunction in dementia [4].
  • Therapeutic Target Validation: Radioligand binding studies using M-Iodobenzyltrozamicol demonstrated that cholinesterase inhibitors (e.g., galantamine) fail to improve attention in VAChT-deficient mice despite efficacy in controls. This indicates that intact vesicular transport—not merely synaptic acetylcholine—is essential for therapeutic responses, refining drug development strategies [4] [5].

Table 2: Applications of M-Iodobenzyltrozamicol in Neurodegenerative Research

Research DomainApplication of M-IodobenzyltrozamicolKey Findings
Alzheimer Disease (AD)Quantifying VAChT density in postmortem tissueBasal forebrain VAChT loss correlates with dementia severity
Dementia with Lewy Bodies (DLB)Differentiating DLB from AD via neuroimagingOccipital cortex VAChT loss more pronounced in DLB
Executive DysfunctionModeling forebrain cholinergic deficitsVAChT loss causes metabolic and RNA splicing defects in PFC
Therapeutic MonitoringAssessing cholinergic restoration after treatmentGalantamine ineffective without intact VAChT function

M-Iodobenzyltrozamicol thus bridges molecular neurochemistry and clinical neurology. By enabling precise mapping of cholinergic degeneration and testing the mechanistic basis of therapies, it advances our capacity to diagnose and treat diseases where acetylcholine pathways falter [6] [9]. Its ongoing use in PET tracer development promises to transform in vivo detection of cholinergic vulnerability in preclinical neurodegeneration.

Properties

Product Name

M-Iodobenzyltrozamicol

IUPAC Name

(3R,4R)-1-[(3-iodophenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol

Molecular Formula

C23H29IN2O

Molecular Weight

476.4 g/mol

InChI

InChI=1S/C23H29IN2O/c24-21-8-4-5-18(15-21)16-25-12-11-23(27)22(17-25)26-13-9-20(10-14-26)19-6-2-1-3-7-19/h1-8,15,20,22-23,27H,9-14,16-17H2/t22-,23-/m1/s1

InChI Key

UBVKSFDICLMPLH-DHIUTWEWSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I

Isomeric SMILES

C1CN(C[C@H]([C@@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.